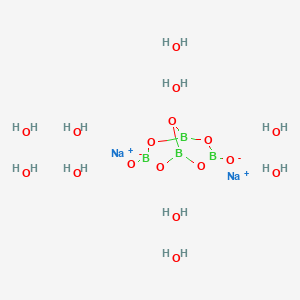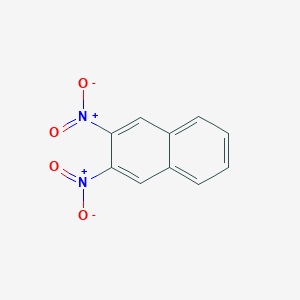
4-Amino-5-methyl-6-(methylamino)-1,3,5-triazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-5-methyl-6-(methylamino)-1,3,5-triazin-2-one, also known as Metribuzin, is a widely used herbicide in agriculture. It belongs to the triazine family of herbicides and is commonly used to control weeds in crops such as potatoes, soybeans, and corn. In recent years, there has been a growing interest in the scientific community regarding the synthesis, mechanism of action, and potential applications of Metribuzin.
Mechanism of Action
The mechanism of action of 4-Amino-5-methyl-6-(methylamino)-1,3,5-triazin-2-one involves the inhibition of photosynthesis in plants. Specifically, it inhibits the enzyme photosystem II, which is responsible for the conversion of light energy into chemical energy during photosynthesis. This leads to the death of the plant due to a lack of energy production.
Biochemical and Physiological Effects:
4-Amino-5-methyl-6-(methylamino)-1,3,5-triazin-2-one has been found to have a number of biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in plants, as well as inhibit the activity of a number of enzymes involved in plant metabolism. In humans, 4-Amino-5-methyl-6-(methylamino)-1,3,5-triazin-2-one has been found to have low toxicity, with no adverse effects reported at doses commonly used in herbicides.
Advantages and Limitations for Lab Experiments
4-Amino-5-methyl-6-(methylamino)-1,3,5-triazin-2-one has a number of advantages and limitations for use in lab experiments. One advantage is its low toxicity, which makes it a safe and effective tool for studying the effects of herbicides on plants. However, its specificity for photosystem II can limit its use in studying other aspects of plant physiology.
Future Directions
There are a number of potential future directions for research on 4-Amino-5-methyl-6-(methylamino)-1,3,5-triazin-2-one. One area of interest is the development of new drugs based on its anti-tumor and anti-inflammatory properties. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 4-Amino-5-methyl-6-(methylamino)-1,3,5-triazin-2-one on plants and animals. Finally, there is a need for the development of new herbicides that target different aspects of plant physiology, in order to reduce the risk of herbicide resistance in weeds.
Synthesis Methods
4-Amino-5-methyl-6-(methylamino)-1,3,5-triazin-2-one can be synthesized using various methods, including the reaction of 4-amino-5-methyl-1,2,3-triazole with methyl isocyanate, the reaction of 4-amino-5-methyl-1,2,3-triazole with dimethyl sulfate, and the reaction of 4-amino-5-methyl-1,2,3-triazole with methylamine and formaldehyde. The most commonly used method involves the reaction of 4-amino-5-methyl-1,2,3-triazole with methyl isocyanate.
Scientific Research Applications
4-Amino-5-methyl-6-(methylamino)-1,3,5-triazin-2-one has been extensively studied for its potential applications in scientific research. It has been found to have anti-tumor and anti-inflammatory properties, making it a promising candidate for the development of new drugs. Additionally, 4-Amino-5-methyl-6-(methylamino)-1,3,5-triazin-2-one has been shown to be effective in the treatment of Parkinson's disease, as it can inhibit the activity of the enzyme monoamine oxidase-B (MAO-B).
properties
CAS RN |
127480-40-4 |
|---|---|
Product Name |
4-Amino-5-methyl-6-(methylamino)-1,3,5-triazin-2-one |
Molecular Formula |
C5H9N5O |
Molecular Weight |
155.16 g/mol |
IUPAC Name |
4-amino-5-methyl-6-(methylamino)-1,3,5-triazin-2-one |
InChI |
InChI=1S/C5H9N5O/c1-7-4-9-5(11)8-3(6)10(4)2/h1-2H3,(H3,6,7,8,9,11) |
InChI Key |
WSBGPIYVIAOEFX-UHFFFAOYSA-N |
SMILES |
CNC1=NC(=O)N=C(N1C)N |
Canonical SMILES |
CNC1=NC(=O)N=C(N1C)N |
synonyms |
1,3,5-Triazin-2(5H)-one,4-amino-5-methyl-6-(methylamino)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![3-[(E)-2-(4-hydroxyphenyl)ethenyl]-5-phenylmethoxyphenol](/img/structure/B156521.png)

